4-(Propionylamino)benzoic acid
CAS No.: 19313-85-0
Cat. No.: VC21032989
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19313-85-0 |
---|---|
Molecular Formula | C10H11NO3 |
Molecular Weight | 193.2 g/mol |
IUPAC Name | 4-(propanoylamino)benzoic acid |
Standard InChI | InChI=1S/C10H11NO3/c1-2-9(12)11-8-5-3-7(4-6-8)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14) |
Standard InChI Key | TVJHNMWPMJPEFT-UHFFFAOYSA-N |
SMILES | CCC(=O)NC1=CC=C(C=C1)C(=O)O |
Canonical SMILES | CCC(=O)NC1=CC=C(C=C1)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Identity
4-(Propionylamino)benzoic acid is characterized by its molecular formula C₁₀H₁₁NO₃ and appears as a white to off-white solid under standard conditions. Its structural configuration consists of a benzoic acid core with a propionylamino (also called propanoylamino) substituent at the para position . The compound's systematic IUPAC name is 4-[(1-oxopropyl)amino]benzoic acid, though it is frequently referred to by its simplified name.
Synthesis and Preparation
Synthetic Routes
While the search results don't provide specific synthesis routes for 4-(propionylamino)benzoic acid, the preparation likely follows similar pathways to those used for related compounds. Based on information about similar derivatives, we can infer that synthesis might involve the acylation of 4-aminobenzoic acid with propionyl chloride or propionic anhydride .
The general reaction scheme may follow:
-
Starting with 4-aminobenzoic acid (PABA)
-
Reaction with propionyl chloride in the presence of a suitable base
-
Purification of the resulting 4-(propionylamino)benzoic acid
This approach represents a molecular hybridization strategy, combining two pharmacophores - the benzoic acid moiety and the propionylamino group - through an amide bond formation .
Structural Modifications
The structure of 4-(propionylamino)benzoic acid allows for various modifications that can alter its properties and potential applications. The carboxylic acid group can be esterified or converted to other functional groups, while the amide linkage provides stability while maintaining hydrogen bonding capability . These characteristics make it a versatile building block for further chemical elaboration.
Applications and Research Significance
Structural Basis for Biological Activity
The structural features of 4-(propionylamino)benzoic acid suggest several mechanisms through which it might exert biological effects:
-
The carboxylic acid group can interact with basic amino acid residues in protein binding sites
-
The amide bond can participate in hydrogen bonding with protein targets
-
The aromatic ring provides potential for π-stacking interactions with aromatic amino acids
-
The propanoyl chain introduces hydrophobicity that may enhance membrane permeability
Research on similar compounds indicates that chemical modification of non-toxic PABA can result in antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus, moderate antimycobacterial activity, and antifungal properties . The propanoyl substitution specifically might impact the compound's lipophilicity and consequently its absorption and distribution in biological systems.
Research Applications
Beyond potential pharmaceutical applications, 4-(propionylamino)benzoic acid may serve as:
-
An intermediate in organic synthesis
-
A model compound for studying amide bond formation and stability
-
A precursor for more complex bioactive molecules
-
A standard in analytical chemistry
Brand Reference | Purity | Quantity | Price (EUR) | Estimated Delivery |
---|---|---|---|---|
IN-DA00ACVQ | 98% | 100mg | 84.00 | Mon 21 Apr 25 |
IN-DA00ACVQ | 98% | 250mg | 109.00 | Mon 21 Apr 25 |
IN-DA00ACVQ | 98% | 1g | 174.00 | Mon 21 Apr 25 |
IN-DA00ACVQ | 98% | 5g | 566.00 | Mon 21 Apr 25 |
54-OR945554 | 95% | 1g | 700.00 | Mon 28 Apr 25 |
10-F315332 | 95.0% | Various | To inquire | Fri 02 May 25 |
This data indicates that the compound is available in various quantities, with purity levels ranging from 95% to 98% . The significant price difference between suppliers suggests that manufacturing processes, purity specifications, and market positioning vary considerably.
Relationship to Similar Compounds
Comparison with Related Benzoic Acid Derivatives
4-(Propionylamino)benzoic acid belongs to a larger family of substituted benzoic acids, many of which have distinctive properties and applications. Understanding the similarities and differences between these compounds provides context for appreciating the specific characteristics of 4-(propionylamino)benzoic acid.
Related compounds include:
-
4-Aminobenzoic acid (PABA): The parent compound, known for its essential role in folate synthesis in many microorganisms
-
4-(Butylamino)benzoic acid: Features a longer alkyl chain on the amino group
-
4-Isopropylbenzoic acid (Cumic acid): Contains an isopropyl group instead of a propionylamino group
-
4-Methoxy-3-(propionylamino)benzoic acid: Contains both methoxy and propionylamino substituents
Structure-Activity Relationships
The modification of the amino group in PABA, as seen in 4-(propionylamino)benzoic acid, can significantly alter its biological functions. Research on PABA derivatives has shown that:
-
The introduction of an amide bond can prevent its utilization as a vitamin by microorganisms that normally require PABA
-
Increased lipophilicity from the propanoyl group may enhance passive diffusion across cell membranes
-
The specific positioning of substituents on the aromatic ring impacts biological activity
-
The maintenance of the carboxylic acid group preserves certain interaction capabilities
These structure-activity relationships suggest that 4-(propionylamino)benzoic acid may exhibit distinct biological properties compared to both PABA and other acylated derivatives .
Chemical Reactivity
Functional Group Reactivity
4-(Propionylamino)benzoic acid contains several reactive functional groups that influence its chemical behavior:
-
The carboxylic acid group can undergo typical reactions including:
-
Esterification with alcohols
-
Amide formation with amines
-
Salt formation with bases
-
Reduction to alcohols
-
-
The amide linkage (propionylamino group) exhibits:
-
Stability under mild conditions
-
Potential hydrolysis under strongly acidic or basic conditions
-
Hydrogen bonding capabilities
-
-
The aromatic ring can participate in:
-
Electrophilic aromatic substitution reactions (though deactivated by the amide group)
-
π-stacking interactions with other aromatic systems
-
Hydrogen Bonding Capability
A notable characteristic of 4-(propionylamino)benzoic acid is its ability to participate in hydrogen bonding through multiple functional groups. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, while the amide nitrogen can serve as a hydrogen bond donor and the carbonyl oxygen as an acceptor . This extensive hydrogen bonding capability influences its solubility profile, crystal packing, and interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume